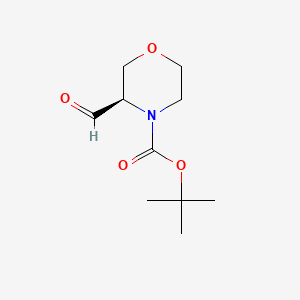

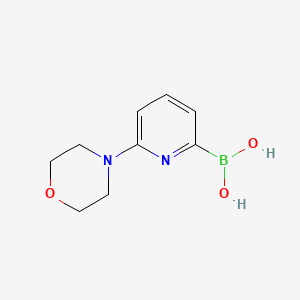

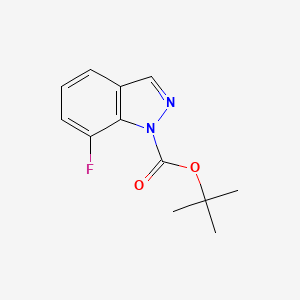

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used as a pharmaceutical drug to treat constipation due to its excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .

Synthesis Analysis

The synthesis of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” involves the use of 3,4-Dihydro-2H-pyran and 4-Pyrazoleboronic acid pinacol ester . It is also used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Molecular Structure Analysis

The molecular formula of “1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” is C14H23BN2O3 . Its molecular weight is 278.16 .Chemical Reactions Analysis

“1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid” can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . It can also be used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .Aplicaciones Científicas De Investigación

Suzuki Coupling Reactions

The compound can be used as a reactant in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds . Suzuki coupling is a type of cross-coupling reaction, used in organic chemistry to form carbon-carbon bonds. It’s a powerful tool for the creation of complex molecules from simpler ones.

Synthesis of Darolutamide Derivatives

Another potential application of this compound is in the synthesis of darolutamide derivatives . Darolutamide is a medication used in the treatment of non-metastatic castration-resistant prostate cancer. Derivatives of darolutamide could potentially lead to the development of more effective treatments for this type of cancer.

Mecanismo De Acción

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that contain cis-diol groups . This interaction can lead to changes in the activity of these targets, potentially influencing various biological processes.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with different biological targets .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters .

Result of Action

The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially resulting in various biological effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of boronic acids .

Propiedades

IUPAC Name |

[1-(oxan-2-yl)pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O3/c12-9(13)7-5-10-11(6-7)8-3-1-2-4-14-8/h5-6,8,12-13H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZVBYTGLUGDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2CCCCO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681550 |

Source

|

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid | |

CAS RN |

1256345-68-2 |

Source

|

| Record name | [1-(Oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)

![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)

![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)